(5-Fluorobenzo[d]oxazol-2-yl)methanamine
Description
Historical Context and Significance of Benzoxazole (B165842) Scaffolds in Drug Discovery and Organic Synthesis
Benzoxazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a 1,3-oxazole ring, is a prominent structural motif in the fields of organic and medicinal chemistry. nih.govresearchgate.net Its planar structure and capacity for functionalization have established it as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. researchgate.netnih.govresearchgate.net
The significance of the benzoxazole core is underscored by its presence in a variety of natural products, such as the antibiotic Calcimycin, and numerous synthetic compounds that exhibit a wide array of pharmacological activities. researchgate.netmdpi.comnih.gov For decades, researchers have leveraged this scaffold to develop agents with potential applications across many disease areas. researchgate.netnih.gov In synthetic organic chemistry, benzoxazoles are not only targets but also versatile starting materials for more complex molecules. nih.govrsc.org Traditional synthesis typically involves the condensation of 2-aminophenols with various carbonyl compounds, a method that has been refined and expanded upon over the years to include more efficient and environmentally benign strategies. nih.govresearchgate.net The continuous development of synthetic methodologies highlights the enduring importance of this scaffold in chemical research. rsc.org
Overview of Fluorinated Heterocycles in Medicinal Chemistry and Bioactivity Enhancement
The strategic incorporation of fluorine atoms into drug candidates, particularly within heterocyclic systems, has become a transformative strategy in medicinal chemistry. tandfonline.comnih.gov This approach gained significant momentum in the mid-20th century with the approval of the first fluorinated drug, Fludrocortisone, in 1954. tandfonline.com Today, an estimated 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com
The utility of fluorine stems from its unique physicochemical properties. Being the most electronegative element, it forms a highly polarized and strong bond with carbon (C-F bond), while its small atomic size means it can often replace a hydrogen atom without significantly increasing steric bulk. tandfonline.comnih.govnih.gov The introduction of fluorine into a heterocyclic scaffold can profoundly influence a molecule's biological profile in several ways:
Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, thereby preventing unwanted metabolism at that position and often increasing the drug's half-life. nih.govnih.govtandfonline.com
Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of the drug. nih.govtandfonline.comrsc.org
Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's solubility, absorption, and bioavailability. tandfonline.comchim.itresearchgate.net
Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. nih.govnih.gov
The successful application of this strategy is evident in numerous blockbuster drugs, including Lipitor (atorvastatin), Prozac (fluoxetine), and Linezolid, demonstrating the power of fluorine to optimize pharmacological properties. tandfonline.comnih.gov
Rationale for Investigating (5-Fluorobenzo[d]oxazol-2-yl)methanamine within the Context of Known Benzoxazole Bioactivity
The decision to synthesize and investigate this compound is a logical progression in medicinal chemistry, based on the established bioactivity of the benzoxazole scaffold and the known benefits of fluorine substitution. The rationale is twofold: leveraging the inherent therapeutic potential of the core structure and enhancing its properties through strategic fluorination.
The benzoxazole nucleus is a versatile pharmacophore associated with a broad spectrum of biological activities. nih.govresearchgate.nettandfonline.com Its derivatives have been extensively studied and have shown promise in a multitude of therapeutic areas. The ability to introduce various substituents at different positions on the benzoxazole ring allows chemists to modulate its biological effects and target specific diseases. nih.govresearchgate.net
| Therapeutic Area | Description of Activity | References |
|---|---|---|
| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines. | mdpi.comnih.govresearchgate.netresearchgate.net |
| Anti-inflammatory | Compounds exhibit inhibition of inflammatory pathways and enzymes like COX-2. | nih.govnih.govresearchgate.netnih.gov |
| Antimicrobial | Activity has been demonstrated against a range of bacteria and fungi. | nih.govnih.govresearchgate.netresearchgate.net |
| Antiviral | Some benzoxazoles have been identified as inhibitors of viral replication. | researchgate.netwisdomlib.org |
| Neurodegenerative Diseases | Potential applications in conditions like Alzheimer's disease have been explored. | nih.govresearchgate.net |
| Anticonvulsant | Certain derivatives have shown efficacy in models of epilepsy. | nih.govresearchgate.net |
The introduction of a fluorine atom at the 5-position of the benzoxazole ring in this compound is a deliberate design choice aimed at optimizing the molecule's drug-like properties. Based on established principles of medicinal chemistry, this single atomic substitution is anticipated to confer several advantages. numberanalytics.com The C-F bond's resistance to metabolic processes can protect the benzene ring from oxidative metabolism, potentially leading to improved bioavailability and a longer duration of action. nih.govtandfonline.com Furthermore, the high electronegativity of fluorine alters the electronic distribution of the aromatic system, which can modulate the molecule's interaction with its biological target and influence the basicity of the methanamine group, a critical factor for receptor binding and pharmacokinetic properties. tandfonline.comchim.it
| Pharmacological Property | Effect of Fluorine Substitution | References |
|---|---|---|
| Metabolic Stability | Increases resistance to oxidative metabolism by replacing a C-H bond with a stronger C-F bond. | nih.govnih.govtandfonline.com |
| Lipophilicity & Permeability | Generally increases lipophilicity, which can enhance absorption and membrane permeation. | tandfonline.comrsc.orgmdpi.com |
| Binding Affinity | Can enhance binding to target proteins through favorable electrostatic or dipole interactions. | rsc.orgmdpi.com |
| Acidity/Basicity (pKa) | The strong electron-withdrawing effect can lower the pKa of nearby amines or acids, affecting ionization and bioavailability. | nih.govtandfonline.comchim.it |
| Molecular Conformation | Can influence the preferred 3D shape of the molecule, potentially locking it in a more bioactive conformation. | chim.it |
By combining the biologically active benzoxazole scaffold with the property-enhancing effects of fluorine, the investigation of this compound is well-justified. This compound represents a targeted effort to create a new chemical entity with a potentially superior pharmacological profile, building upon decades of research in heterocyclic and fluorine chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-1,3-benzoxazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZHWQAFHIACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649185 | |
| Record name | 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-48-6 | |
| Record name | 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Fluorobenzo D Oxazol 2 Yl Methanamine
Precursor-Based Synthesis Approaches to Benzoxazole (B165842) Derivatives
The construction of the benzoxazole scaffold, a key structural motif in many biologically active compounds, is often achieved through the condensation and subsequent cyclization of appropriately substituted precursors. The most common and versatile of these precursors are 2-aminophenol (B121084) derivatives.
Condensation Reactions Utilizing 2-Aminophenol Derivatives and Aldehydes/Acids
A foundational strategy for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester) or an aldehyde. nih.gov This reaction forms a Schiff base or an amide intermediate, which then undergoes cyclization to form the benzoxazole ring.
The choice of coupling partners and reaction conditions can be tailored to achieve high yields and accommodate a variety of functional groups. For instance, the condensation of 2-aminophenols with aldehydes is a widely used method, often facilitated by an oxidizing agent to promote the cyclization of the intermediate Schiff base. ossila.com Various catalytic systems, including metal catalysts and green catalysts, have been developed to improve the efficiency and environmental footprint of these reactions. nih.govrsc.org
| Catalyst Type | Reactants | Conditions | Yield Range | Reference |
| Nano-ZnO | 2-aminophenol, Aromatic aldehyde | DMF, 100 °C | Moderate | nih.gov |
| Palladium-supported nanocatalyst | 2-aminophenol, Aldehyde | O₂, K₂CO₃, DMF, 80 °C, 18 h | 83–95% | nih.gov |
| Lewis acidic ionic liquid (LAIL@MNP) | 2-aminophenol, Aldehyde | Solvent-free, 70 °C, 30 min, sonication | Moderate to high | nih.gov |
| Fluorophosphoric acid | 2-aminophenol, Aromatic/aliphatic aldehyde | Ethanol, RT, 2.4 h | High | nih.gov |
| KF–Al₂O₃ | 2-aminophenol, Acid derivative | Acetonitrile, anhydrous MgSO₄, RT, 45–90 min | 83–95% | nih.gov |
Similarly, the reaction of 2-aminophenols with carboxylic acids or their derivatives provides a direct route to 2-substituted benzoxazoles. This approach often requires dehydrating conditions or the use of activating agents to facilitate the initial amide bond formation.
Cyclization Reactions for Benzoxazole Ring Formation
The crucial step in benzoxazole synthesis is the intramolecular cyclization of the intermediate formed from the initial condensation reaction. This process typically involves the nucleophilic attack of the hydroxyl group of the 2-aminophenol moiety onto the electrophilic carbon of the imine or amide intermediate, followed by dehydration to yield the aromatic benzoxazole ring.
Specific Considerations for Fluorination at the 5-Position
The introduction of a fluorine atom at the 5-position of the benzoxazole ring imparts unique physicochemical properties to the molecule, which can be advantageous for various applications. The synthesis of 5-fluorobenzoxazoles can be approached in two main ways: by starting with a pre-fluorinated precursor or by direct fluorination of a pre-formed benzoxazole scaffold.
Introduction of Fluorine into Benzoxazole Scaffolds
The most straightforward and common method for synthesizing 5-fluorobenzoxazole (B1357631) derivatives is to begin with a commercially available or synthetically prepared fluorinated precursor. For the target compound, 2-amino-4-fluorophenol (B1270792) serves as the ideal starting material. nih.govresearchgate.net This precursor already contains the fluorine atom at the desired position relative to the hydroxyl and amino groups, ensuring the regioselective formation of the 5-fluorobenzoxazole ring upon cyclization. The use of this precursor simplifies the synthetic route and avoids potential issues with regioselectivity that can arise from direct fluorination methods.
Functionalized benzoxazoles can be readily obtained by reacting 2-amino-4-fluorophenol with various electrophilic partners. nih.gov
Regioselective Fluorination Techniques
While using a pre-fluorinated precursor is often preferred, direct fluorination of a substituted benzene (B151609) ring can be achieved using electrophilic fluorinating agents. The hydroxyl and amino groups of a phenol (B47542) are ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, in a 2-aminophenol, the position para to the hydroxyl group (which corresponds to the 5-position in the resulting benzoxazole) is activated towards electrophilic attack.
Electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF₄) are commonly used for such transformations. rsc.orgbeilstein-journals.org The reaction involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source. However, controlling the regioselectivity can be challenging, and mixtures of isomers may be formed. The reactivity of fluorine is high, and the reactions can be difficult to control, often leading to poor yields of the desired monofluorinated product. rsc.org For this reason, the precursor-based approach using 2-amino-4-fluorophenol is generally the more reliable and efficient strategy for the synthesis of (5-Fluorobenzo[d]oxazol-2-yl)methanamine.
Recent advances have also explored dearomatizing fluorination of phenols, which can be highly para-selective, offering another potential, though more complex, route to 4-fluorinated phenol derivatives. dergipark.org.trrsc.orgresearchgate.net
Incorporation of the Methanamine Moiety
With the 5-fluorobenzoxazole core constructed, the final key step is the introduction of the methanamine (-CH₂NH₂) group at the 2-position. This can be accomplished through several synthetic strategies, typically involving the formation of a precursor functional group at the 2-position that can be subsequently converted to the aminomethyl group.
One common approach involves the synthesis of a 2-(cyanomethyl)-5-fluorobenzoxazole intermediate. This can be achieved by reacting 2-amino-4-fluorophenol with a suitable C2-building block that already contains the cyanomethyl group, such as cyanoacetic acid or its derivatives. The nitrile group of the resulting 2-(cyanomethyl)-5-fluorobenzoxazole can then be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Another viable strategy is the formation of a 5-fluorobenzoxazole-2-carboxaldehyde . This aldehyde can be synthesized by the oxidation of the corresponding 2-methyl-5-fluorobenzoxazole or by other methods. The aldehyde then serves as a substrate for reductive amination. In this two-step, one-pot process, the aldehyde is first reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an imine intermediate. This intermediate is then reduced in situ to the desired methanamine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride.
A third approach involves the synthesis of a 2-(halomethyl)-5-fluorobenzoxazole , for example, 2-(chloromethyl)-5-fluorobenzoxazole. This intermediate can be prepared from the corresponding 2-hydroxymethyl derivative. The halogen atom can then be displaced by an amine nucleophile, such as ammonia or a protected amine, in a nucleophilic substitution reaction to afford the target this compound.
| Precursor at C2 | Reagents for Conversion to Methanamine | Key Transformation |
| -CH₂CN (Cyanomethyl) | LiAlH₄ or H₂/Catalyst | Nitrile Reduction |
| -CHO (Carboxaldehyde) | NH₃, NaBH₄ or NaBH(OAc)₃ | Reductive Amination |
| -CH₂Cl (Chloromethyl) | NH₃ or protected amine | Nucleophilic Substitution |
Synthetic Routes for Aminomethylation of Heterocycles
The introduction of an aminomethyl group onto a heterocyclic scaffold is a crucial transformation in medicinal chemistry. For the synthesis of this compound, several aminomethylation strategies can be envisioned, primarily revolving around the functionalization of a pre-formed 5-fluorobenzoxazole ring system.
One of the most prominent methods for aminomethylation is the Mannich reaction . This three-component condensation reaction involves an active hydrogen-containing compound (in this case, a suitable 2-substituted-5-fluorobenzoxazole), formaldehyde, and a primary or secondary amine. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack by the nucleophilic heterocycle.
Another viable approach is the Delépine reaction . This method allows for the synthesis of primary amines from alkyl halides. In the context of the target molecule, this would typically involve the synthesis of a 2-(halomethyl)-5-fluorobenzoxazole intermediate. This intermediate is then reacted with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which upon acidic hydrolysis, yields the desired primary amine, this compound. numberanalytics.com The Delépine reaction offers the advantage of providing a direct route to the primary amine.
Alternative strategies include the Gabriel synthesis , which involves the reaction of a 2-(halomethyl)-5-fluorobenzoxazole with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. Furthermore, the reduction of a 2-(azidomethyl)-5-fluorobenzoxazole, synthesized from the corresponding halide, provides a clean route to the target amine. Reductive amination of a 5-fluorobenzo[d]oxazole-2-carbaldehyde (B1526192) could also be employed, where the aldehyde is reacted with ammonia in the presence of a reducing agent.
| Aminomethylation Strategy | Key Reagents | Intermediate | Advantages |
| Mannich Reaction | Formaldehyde, Amine | Iminium ion | One-pot reaction |
| Delépine Reaction | Hexamethylenetetramine, Acid | Quaternary ammonium salt | Direct synthesis of primary amine |
| Gabriel Synthesis | Potassium phthalimide | Phthalimide derivative | Avoids over-alkylation |
| Azide Reduction | Sodium azide, Reducing agent | 2-(Azidomethyl) derivative | Clean reaction |
| Reductive Amination | Ammonia, Reducing agent | Imine | Versatile |
Orthogonal Deprotection Strategies for Amine Functionalities
In multi-step syntheses, the protection of reactive functional groups is paramount to avoid unwanted side reactions. The primary amine of this compound is a nucleophilic site that often requires protection during subsequent synthetic transformations. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Orthogonal protection strategies, which allow for the deprotection of one group without affecting others, are highly valuable. numberanalytics.comfiveable.menumberanalytics.comresearchgate.net
Common amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). nih.govresearchgate.netnih.gov Conversely, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). semanticscholar.org
This differential reactivity forms the basis of an orthogonal protection strategy. For instance, if a synthetic route towards a more complex derivative of this compound requires a basic reaction, a Boc-protected intermediate would be suitable. Subsequently, if a reaction sensitive to acidic conditions is needed, the Boc group could be removed, and the amine could be reprotected with a Cbz group. This allows for selective deprotection at different stages of the synthesis.
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
Catalytic Systems and Optimized Reaction Conditions for Benzoxazole Synthesis
The formation of the benzoxazole core is a critical step in the synthesis of this compound. Various catalytic systems have been developed to facilitate the cyclization of 2-aminophenols with a variety of carbonyl compounds or their equivalents.
Transition metal catalysts, particularly those based on copper, palladium, and rhodium, have been extensively used for benzoxazole synthesis. Copper-catalyzed methods often involve the intramolecular O-arylation of o-halobenzanilides or the hydroamination of alkynones with 2-aminophenols. researchgate.net Palladium catalysts are effective for the carbonylation and condensation of aromatic halides with o-aminophenols. nih.govbepls.com Rhodium catalysts have also been employed in enantioselective cyclization reactions. nih.gov
Metal-Free Conditions in Heterocycle Synthesis
While metal-catalyzed reactions are efficient, the development of metal-free synthetic methods is of great interest to avoid potential metal contamination in the final product, particularly for pharmaceutical applications. nih.govnih.govresearchgate.netrsc.org Metal-free conditions for benzoxazole synthesis often rely on the use of strong acids or bases to promote the condensation and cyclization of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. Iodine-mediated oxidative cyclization of chalcones with ammonium acetate (B1210297) is another effective metal-free approach. nih.gov
Application of Ionic Liquids and Nanocatalysts
In recent years, green and sustainable chemistry principles have driven the exploration of novel catalytic systems. Ionic liquids (ILs) have emerged as promising catalysts and reaction media for benzoxazole synthesis. nih.govbepls.comnih.govacs.orgresearchgate.net Brønsted acidic ionic liquids, for example, can effectively catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions, often with the advantage of catalyst recyclability. nih.govacs.org
Nanocatalysts also offer significant advantages, including high catalytic activity due to their large surface-area-to-volume ratio, and ease of separation and reuse. ajchem-a.comajchem-a.comrsc.orgnih.govresearchgate.net Magnetic nanoparticles functionalized with acidic or basic groups have been successfully employed as catalysts for the synthesis of benzoxazole derivatives. ajchem-a.comajchem-a.comrsc.org These catalysts can be easily recovered from the reaction mixture using an external magnet.
| Catalytic System | Catalyst Examples | Typical Substrates | Key Advantages |
| Metal-Catalyzed | CuI, Pd(OAc)₂, [Rh(cod)Cl]₂ | 2-Aminophenols, Aldehydes, Alkynes, Aryl halides | High efficiency and broad substrate scope |
| Metal-Free | Strong acids (e.g., PPA), Iodine | 2-Aminophenols, Chalcones | Avoids metal contamination |
| Ionic Liquids | Brønsted acidic ILs | 2-Aminophenols, Aldehydes | Recyclability, Green solvent potential |
| Nanocatalysts | Fe₃O₄@SiO₂-SO₃H, AuPd alloy NPs | 2-Aminophenols, Aldehydes | High activity, Easy separation and reuse |
Purification and Isolation Techniques for Complex Organic Compounds
The purification and isolation of the final product, this compound, are critical steps to ensure its purity and for its subsequent characterization and use. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities present.
Column chromatography is a widely used technique for the purification of organic compounds. frontiersin.org For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.
Recrystallization is another powerful purification technique for solid compounds. rochester.edumit.eduresearchgate.netrsc.orgyoutube.com The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For aminomethylated heterocycles, which can be basic, the possibility of forming salts with acidic solvents should be considered. Common solvent pairs for recrystallization include ethyl acetate/hexane and methanol/dichloromethane. youtube.com
Following purification, the identity and purity of this compound would be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Stationary Phase | Mobile Phase/Solvent | Principle of Separation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Differential adsorption |
| Recrystallization | - | Ethanol, Ethyl Acetate/Hexane, Water | Differential solubility at different temperatures |
Exploration of Structure Activity Relationships Sar and Structure Property Relationships Spr for 5 Fluorobenzo D Oxazol 2 Yl Methanamine Derivatives
Influence of the Benzoxazole (B165842) Core on Biological Activity
The benzoxazole nucleus, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a significant scaffold in medicinal chemistry. globalresearchonline.netnih.gov This core is present in numerous compounds that exhibit a wide spectrum of biological activities. researchgate.net Derivatives of benzoxazole have been reported to possess antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and central nervous system activities. researchgate.netjocpr.com The versatility of the benzoxazole core makes it a privileged structure in drug discovery, serving as a foundational template for developing new therapeutic agents. jocpr.comresearchgate.net Its structural similarity to naturally occurring nucleic bases, such as adenine (B156593) and guanine (B1146940), may facilitate its interaction with various biopolymers within living systems. researchgate.net
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov | nih.govnih.gov |
| Anti-inflammatory & Analgesic | Inhibition of inflammatory pathways and reduction of pain, with some derivatives acting by inhibiting prostaglandin (B15479496) synthesis. researchgate.netjocpr.com | researchgate.netjocpr.com |
| Anticancer | Cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer cells. researchgate.netnih.gov | researchgate.netnih.gov |
| Anticonvulsant | Activity in models of seizures, suggesting potential for treating neurological disorders. researchgate.netnih.gov | researchgate.netnih.gov |
Role of the Heterocyclic Ring in Molecular Interactions
Heterocyclic compounds are fundamental in drug development, largely because the presence of heteroatoms (like nitrogen and oxygen in the oxazole ring) introduces unique electronic and steric properties. rroij.com These features are critical for molecular recognition and binding to biological targets. rroij.comopenaccessjournals.com The nitrogen and oxygen atoms in the benzoxazole ring can participate in various non-covalent interactions that stabilize the ligand-target complex. nih.gov
Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals because they can act as hydrogen bond acceptors. rroij.comnih.gov The pyridine-type nitrogen in the oxazole ring can form hydrogen bonds with donor groups (e.g., -OH, -NH) on a protein or enzyme target. rroij.com Furthermore, the entire fused ring system is aromatic, allowing it to engage in favorable π-π stacking and other non-polar aromatic interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. rroij.comnih.gov The amphipathic nature of the benzoxazole ring, possessing both polar hydrogen-bonding sites and a non-polar aromatic surface, allows for multifaceted interactions with protein binding sites. nih.gov
Substituent Effects on the Benzene Moiety
Research on related benzoxazole structures has shown that the introduction of specific functional groups at particular positions on the benzene ring can enhance biological activity. For instance, in studies on 2-oxo-3H-benzoxazole derivatives, it was found that an acyl group at the 6-position was favorable for analgesic activity. jocpr.com Furthermore, the presence of electron-withdrawing groups (such as fluorine or chlorine) on related scaffolds has been associated with promising analgesic and anti-inflammatory activities. jocpr.com Conversely, the placement of bulky groups could introduce steric hindrance, potentially reducing binding affinity. The systematic substitution on the benzene ring is a key strategy in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. nih.gov
| Substituent Type | Potential Effect on Activity | Rationale | References |
|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2) | Can increase potency. | Alters the electronic distribution of the aromatic ring, potentially enhancing binding interactions like hydrogen bonds or dipole interactions. jocpr.com | jocpr.com |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Variable; can increase or decrease activity depending on the target. | Modifies electronics and can fill small hydrophobic pockets. nih.gov | nih.gov |
| Lipophilic Groups (e.g., alkyl chains) | Can increase potency up to a point. | Enhances hydrophobic interactions with the target and can improve membrane permeability. nih.gov | nih.gov |
| Bulky Groups (e.g., -t-butyl) | Often decreases activity. | May cause steric clashes within the binding site, preventing optimal orientation. nih.gov | nih.gov |
Impact of Fluorine Substitution on Biological and Chemical Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability. tandfonline.comnih.gov The substitution of a hydrogen atom with fluorine causes minimal steric perturbation, as its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com However, its extreme electronegativity significantly alters the electronic properties of the molecule. nih.gov
One of the most significant benefits of fluorination is the enhancement of metabolic stability. nih.gov The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. nih.govtandfonline.com Placing a fluorine atom at a metabolically labile site can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov
| Property | Value/Description | Impact on Molecular Properties | References |
|---|---|---|---|
| van der Waals Radius | 1.47 Å | Minimal steric impact; often acts as a hydrogen isostere. | tandfonline.com |
| Electronegativity (Pauling Scale) | 3.98 | Induces strong electronic effects, alters pKa of nearby groups, and can form unique intermolecular interactions. nih.gov | tandfonline.comnih.gov |
| C-F Bond Energy | ~472 kJ/mol | High bond strength increases metabolic stability by blocking oxidative metabolism. nih.gov | nih.gov |
| Lipophilicity | Increases lipophilicity of aromatic systems. | Can enhance membrane permeability and hydrophobic interactions with target proteins. benthamscience.comresearchgate.net | benthamscience.comresearchgate.net |
Electronic Effects and Hydrogen Bonding Capabilities of Fluorine
As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comnih.gov For instance, the presence of a fluorine atom can lower the pKa of a nearby amine, reducing its basicity. This can improve bioavailability by increasing the fraction of the neutral, more membrane-permeable form of the drug at physiological pH. tandfonline.com
Stereoelectronic Considerations in Fluorinated Compounds
Beyond simple steric and electronic effects, fluorine can influence molecular conformation through stereoelectronic effects. acs.org A key example is the "gauche effect," where the presence of an electronegative fluorine atom can stabilize a gauche conformation (a 60° torsional angle) relative to the anti conformation in an adjacent bond. acs.org This occurs due to a stabilizing hyperconjugative interaction between a bonding orbital and an adjacent anti-bonding orbital (e.g., σC-H → σ*C-F). acs.org
By favoring specific conformations, fluorine substitution can pre-organize a molecule into a bioactive conformation that more readily fits into a target's binding site. acs.org This conformational control can reduce the entropic penalty of binding, leading to a significant increase in binding affinity and potency. Therefore, the strategic placement of fluorine is not just about blocking metabolism or tuning pKa, but also about precisely controlling the three-dimensional shape of a molecule to optimize its interactions with a biological target. tandfonline.com
Role of the Methanamine Group in Ligand-Target Interactions
The methanamine (-CH₂NH₂) group is a common functional group in medicinal chemistry that can play a critical role in mediating ligand-target interactions. It combines a flexible methylene (B1212753) (-CH₂) linker with a primary amine (-NH₂) that possesses valuable interaction capabilities.
The primary amine is a key pharmacophoric feature. At physiological pH, it is typically protonated to form an ammonium (B1175870) cation (-CH₂NH₃⁺). This positive charge allows it to form strong, long-range ionic interactions (salt bridges) with negatively charged amino acid residues on a protein target, such as aspartate or glutamate. These electrostatic interactions are often major contributors to binding affinity. mdpi.com
In its neutral form, or even when protonated, the amine group is an excellent hydrogen bond donor. rroij.com The two protons on the nitrogen can interact with hydrogen bond acceptor atoms (e.g., carbonyl oxygens) in the protein backbone or on amino acid side chains. The nitrogen atom itself can also act as a hydrogen bond acceptor. drugbank.com
The methylene group acts as a short, flexible spacer. This flexibility allows the amine to orient itself optimally to form key interactions within the binding site. dundee.ac.uk However, this flexibility can also come with an entropic cost upon binding. The length and nature of such linkers are critical variables in SAR studies to achieve the ideal balance between flexibility and pre-organization for potent biological activity. dundee.ac.uk
Modulation of Receptor Binding Affinity and Efficacy
The interaction of (5-Fluorobenzo[d]oxazol-2-yl)methanamine derivatives with their biological targets is a key determinant of their pharmacological effect. Modifications to the core scaffold and its substituents can significantly alter binding affinity and efficacy. For instance, in the development of melatoninergic ligands, a series of benzoxazole derivatives were synthesized and evaluated for their binding affinity at human MT1 and MT2 receptors. nih.gov This research identified specific compounds within the series that act as melatonin (B1676174) receptor agonists, highlighting the importance of the benzoxazole core in receptor interaction. nih.gov
Similarly, SAR studies on benzo[d]thiazol-2(3H)one based ligands for sigma receptors demonstrated that structural modifications to linker length, aryl substitution, and the alkylamine ring size had a profound impact on binding affinity for σ1 and σ2 receptor subtypes. nih.gov Several compounds in this series displayed low nanomolar affinity, with one derivative showing high affinity for σ1 receptors and moderately high selectivity over σ2 receptors. nih.gov These findings underscore the sensitivity of receptor binding to subtle structural changes.
Interactive Table: Receptor Binding Affinity of Benzoxazole and Related Derivatives
| Compound Series | Target Receptor(s) | Key Structural Modifications | Observed Effect on Binding Affinity |
|---|---|---|---|
| Benzoxazole derivatives | Melatonin (MT1, MT2) | Varied substitutions on the benzoxazole core | Identification of potent agonists nih.gov |
Influence on Pharmacokinetic Profiles
The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its physicochemical properties. SPR studies aim to understand and optimize these properties through chemical modification. While specific pharmacokinetic data for this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that modifications to this scaffold would follow established trends.
For example, the introduction of polar functional groups can enhance aqueous solubility, which may improve absorption and distribution. Conversely, lipophilic modifications might increase membrane permeability but could also lead to higher metabolic clearance. Computational tools are often employed to predict the ADME properties of novel compounds based on their structure. For instance, online servers can be used to investigate the ADME and toxicity properties of newly synthesized benzoxazole derivatives. researchgate.net These in silico predictions help guide the design of molecules with more favorable pharmacokinetic profiles.
Comparative SAR Studies with Related Benzoxazole and Oxazole Scaffolds
To better understand the SAR of this compound, it is instructive to compare it with related benzoxazole and oxazole scaffolds. Such comparative analyses provide insights into the role of the fused benzene ring and the specific heteroatoms in mediating biological activity. The benzoxazole scaffold is a prominent feature in medicinal chemistry, known for its wide spectrum of pharmacological activities. nih.gov
Analysis of Bioisosteric Replacements in Medicinal Chemistry
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net The benzoxazole nucleus itself can be considered a bioisostere of other bicyclic aromatic systems. For example, benzisoxazole has been successfully used as a bioisosteric replacement for the benzoyl functionality in a class of acetylcholinesterase inhibitors. nih.gov
In the context of this compound, the fluorine atom at the 5-position is a common bioisosteric replacement for a hydrogen atom. This substitution can influence electronic properties, metabolic stability, and binding interactions without significantly altering the molecular size. Similarly, the benzoxazole core could be compared to or replaced by other "privileged scaffolds" like benzimidazole (B57391) or benzothiazole (B30560) to explore new chemical space and potentially discover compounds with improved therapeutic profiles. researchgate.netnih.gov The structure-activity relationships of previously synthesized 2,5-disubstituted benzoxazole and benzimidazole derivatives indicated that the fused heterocyclic nucleus was important for their antimicrobial activity. esisresearch.org
Lessons from FLT3-ITD Inhibitors and GALK1 Inhibitors
The benzoxazole scaffold has been incorporated into inhibitors of various kinases, providing valuable SAR insights.
FLT3-ITD Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a target for the treatment of acute myeloid leukemia (AML). nih.gov A series of compounds based on a benzo[d]oxazole-2-amine scaffold were designed and synthesized as potent FLT3-ITD inhibitors. nih.gov SAR exploration, guided by molecular docking, led to the identification of a compound with potent FLT3-ITD inhibitory and anti-proliferative activities. nih.gov This demonstrates the utility of the benzoxazole core in targeting the ATP-binding site of kinases. In a related study, novel oxazol-2-amine derivatives were also identified as potent FLT3 inhibitors, suggesting that both the benzoxazole and the simpler oxazole core can serve as effective scaffolds for kinase inhibition. nih.gov
GALK1 Inhibitors: Galactokinase 1 (GALK1) is a therapeutic target for classic galactosemia. A series of spiro-benzoxazole derivatives were identified as ATP-competitive inhibitors of GALK1. nih.govacs.org Structural studies revealed their binding mode in the active site, providing a basis for rational drug design. nih.govacs.orgresearchgate.net The SAR of these compounds highlighted the importance of the spirocyclic portion and the benzoxazole core for potent inhibition. nih.govresearchgate.net
Interactive Table: Benzoxazole and Oxazole Scaffolds as Kinase Inhibitors
| Kinase Target | Scaffold | Key Findings from SAR Studies |
|---|---|---|
| FLT3-ITD | Benzo[d]oxazole-2-amine | Mixed SAR exploration led to a potent inhibitor with an IC50 of 0.41 nM. nih.gov |
| FLT3-ITD | Oxazol-2-amine | Identified a novel inhibitor that suppresses FLT3 signaling and induces apoptosis in FLT3-ITD+ AML cells. nih.gov |
Advanced SAR Studies Utilizing Computational Chemistry and Cheminformatics
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds.
Computational Chemistry: Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of ligands with their target receptors. nih.gov For instance, flexible molecular docking was used to rationalize the design and study the binding modes of benzo[d]oxazole-based FLT3-ITD inhibitors. nih.gov In another study, molecular docking of benzoxazole derivatives against the 4URO receptor helped to identify compounds with high predicted binding affinity, which correlated with their antibacterial activity. nih.gov
Cheminformatics: Cheminformatics employs computational and informational techniques to a wide range of problems in the field of chemistry. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful tool used to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. chemijournal.com 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzoxazole derivatives to understand their anticancer activity. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors. nih.gov
Biological Activities and Pharmacological Potential of 5 Fluorobenzo D Oxazol 2 Yl Methanamine and Its Analogues
Antimicrobial Properties
Benzoxazole (B165842) derivatives are a significant class of compounds investigated for their antimicrobial properties. The structural features of these molecules, including the fused ring system and the potential for various substitutions, allow for interactions with microbial targets, leading to the inhibition of growth or cell death.
Antibacterial Efficacy against Bacterial Strains
Numerous studies have demonstrated the antibacterial potential of benzoxazole analogues against a range of pathogenic bacteria. While specific data for (5-Fluorobenzo[d]oxazol-2-yl)methanamine is not extensively documented, research on similar structures provides valuable insights into its expected activity. For instance, certain 2-substituted benzoxazole derivatives have shown considerable growth inhibition against both Gram-positive and Gram-negative bacteria. researchgate.netasm.orgnih.gov
The antibacterial effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. One study highlighted a benzoxazole derivative, compound 2b, which bears a hydrophobic aromatic component and demonstrated potent activity against all tested bacteria with MIC values ranging from 0.098 to 0.78 μg/mL. xjtlu.edu.cn Another related compound, 5-Chloro-1,3-benzoxazol-2(3H)-one, has also been noted for its role as a defense compound in plants against bacteria. nih.gov
| Analogue Compound | Bacterial Strain | MIC (μg/mL) |
| Compound 2b (a benzoxazole derivative) | Various Bacteria | 0.098 - 0.78 |
| Compound II (a benzoxazole derivative) | Staphylococcus aureus | 50 (for 90% inhibition) |
| Compound III (a benzoxazole derivative) | Staphylococcus aureus | 25 (for 90% inhibition) |
This table presents data for analogues of this compound to illustrate the potential antibacterial efficacy of this class of compounds.
Antifungal Efficacy against Fungal Strains
The antifungal properties of benzoxazole derivatives have also been a subject of significant research interest. These compounds have shown efficacy against various fungal pathogens, including species of Candida and Aspergillus. indexcopernicus.comnih.gov The presence of a fluorine atom, as in this compound, is a common feature in many successful antifungal agents, potentially enhancing cell penetration and target interaction. researchgate.net
For example, studies on 2-(aryloxymethyl) benzoxazole derivatives revealed significant antifungal activities against several phytopathogenic fungi. nih.gov Specifically, compounds 5a, 5b, 5h, and 5i from this series showed potent inhibition of F. solani, with IC50 values ranging from 4.34 to 17.61 μg/mL, which was more potent than the positive control, hymexazol. nih.gov Another study on 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives also reported good antifungal activity. nih.gov While some benzoxazole derivatives have shown poor MIC values against Candida albicans, others have demonstrated significant activity. xjtlu.edu.cnresearchgate.net
| Analogue Compound | Fungal Strain | IC50 (μg/mL) |
| Compound 5h (a 2-(aryloxymethyl) benzoxazole) | F. Solani | 4.34 |
| Compound 5a (a 2-(aryloxymethyl) benzoxazole) | B. cinerea | 19.92 |
| Hymexazol (Positive Control) | F. Solani | 38.92 |
This table presents data for analogues of this compound to illustrate the potential antifungal efficacy of this class of compounds.
Mechanisms of Antimicrobial Action
The antimicrobial action of benzoxazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase. benthamdirect.com DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Computational studies have supported the hypothesis that the antibacterial activity of benzoxazoles could be achieved through the inhibition of this enzyme. benthamdirect.com The structural similarity of the benzoxazole core to biological purines like adenine (B156593) and guanine (B1146940) may facilitate its interaction with biological macromolecules, including enzymes and nucleic acids. researchgate.net
Anticancer and Antiproliferative Activities
The benzoxazole scaffold has been identified as a valuable pharmacophore in the design of novel anticancer agents. The introduction of a fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, often leading to improved anticancer activity. nih.govresearchgate.net
Inhibition of Cancer Cell Lines
Analogues of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. For instance, fluorinated benzothiazole (B30560) and benzoxazole derivatives have shown high potency against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative). nih.gov A 5-fluorobenzoxazole (B1357631) derivative exhibited high potency against both MCF-7 and MDA-468 cell lines with GI50 values of 0.36 and 0.27 μM, respectively. nih.gov
Another study on a newly-synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, showed a clear dose-dependent toxic effect on both MCF-7 and MDA-MB breast cancer cell lines. bibliomed.org This compound was also found to induce apoptosis in these cells. bibliomed.org Furthermore, certain benzoxazole derivatives have been evaluated for their ability to inhibit VEGFR-2, a key target in angiogenesis, with some compounds displaying high growth inhibitory activities against HepG2 (liver cancer) and MCF-7 cell lines. tandfonline.com
| Analogue Compound | Cancer Cell Line | Activity (GI50/IC50) |
| 5-Fluorobenzoxazole derivative | MCF-7 (Breast) | 0.36 μM |
| 5-Fluorobenzoxazole derivative | MDA-468 (Breast) | 0.27 μM |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 μM |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 μM |
| Compound 12l (a benzoxazole derivative) | HepG2 (Liver) | 10.50 μM |
| Compound 12l (a benzoxazole derivative) | MCF-7 (Breast) | 15.21 μM |
This table presents data for analogues of this compound to showcase the potential anticancer efficacy of this class of compounds.
Modulation of Signaling Pathways (e.g., FLT3-ITD, Topoisomerase II)
The anticancer effects of benzoxazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.
FLT3-ITD Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication, ITD), becomes constitutively active and drives the proliferation of leukemic cells in acute myeloid leukemia (AML). nih.gov Several studies have identified benzoxazole-based compounds as potent inhibitors of FLT3-ITD. nih.gov For example, a series of compounds based on a benzo[d]oxazole-2-amine scaffold were designed and synthesized, leading to the identification of compound T24, which exhibited potent FLT3-ITD inhibitory activity with an IC50 of 0.41 nM and strong anti-proliferative effects against MV4-11 cells (an AML cell line with the FLT3-ITD mutation) with an IC50 of 0.037 μM. nih.gov
Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Benzoxazole derivatives have been shown to inhibit both topoisomerase I and II. nih.govesisresearch.org For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole demonstrated significant activity as eukaryotic DNA topoisomerase II inhibitors, with IC50 values of 22.3 μM and 17.4 μM, respectively, showing higher potency than the reference drug etoposide. nih.govesisresearch.org Structure-activity relationship studies have suggested that the benzoxazole ring is important for DNA topoisomerase II inhibitory activity. esisresearch.org
Apoptosis Induction and Cell Cycle Modulation
Certain benzoxazole derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells, and to modulate the cell cycle, a key process in cell proliferation.
One study reported on a benzoxazole derivative, K313, which was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. nih.gov This compound induced moderate cell cycle arrest at the G0/G1 phase and triggered apoptosis, which was associated with the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP). nih.gov Furthermore, treatment with K313 led to a significant decrease in the mitochondrial membrane potential. nih.gov
In another study, a series of novel benzoxazole derivatives were synthesized and evaluated for their anti-proliferative activities. One of the most potent compounds, 12l, was shown to arrest the cell cycle of HepG2 (human liver cancer) cells at the Pre-G1 and G1 phases. researchgate.net This compound also induced apoptosis in 35.13% of the treated cells, compared to 6.56% in control cells. researchgate.net The pro-apoptotic effect of compound 12l was further evidenced by a significant increase in the levels of caspase-3 and BAX, and a reduction in the level of the anti-apoptotic protein Bcl-2. researchgate.net
Similarly, another benzoxazole derivative, compound 14b, was found to arrest the cell cycle of HepG2 cells at the Pre-G1 phase and induced apoptosis in 16.52% of the cells, a significant increase from the 0.67% observed in untreated cells. researchgate.net This was accompanied by a 4.8-fold increase in the level of caspase-3. researchgate.net
A different analogue, compound H1, a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative, demonstrated the ability to block the cell cycle at the G1 phase and promote a slight increase in apoptosis (8.77%) in HeLa cells. esisresearch.org
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Targets |
|---|---|---|---|---|
| K313 | Nalm-6, Daudi | G0/G1 phase arrest nih.gov | Yes nih.gov | Caspase-9, Caspase-3, PARP nih.gov |
| 12l | HepG2 | Pre-G1 and G1 phase arrest researchgate.net | 35.13% researchgate.net | Caspase-3, BAX, Bcl-2 researchgate.net |
| 14b | HepG2 | Pre-G1 phase arrest researchgate.net | 16.52% researchgate.net | Caspase-3 researchgate.net |
| H1 | HeLa | G1 phase blockage esisresearch.org | 8.77% esisresearch.org | - |
Neuroprotective Effects and Central Nervous System Applications
Analogues of this compound have shown promise in the context of neurodegenerative diseases, particularly in Alzheimer's disease research.
A significant area of research has been the development of benzoxazole derivatives as imaging agents for the detection of cerebral β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. researchgate.net Two radiofluoro-pegylated phenylbenzoxazole derivatives, [18F]24 and [18F]32, were synthesized and evaluated as potential probes for positron emission tomography (PET). researchgate.net These compounds displayed high binding affinity for Aβ(1-42) aggregates, with Ki values of 9.3 nM and 3.9 nM, respectively. researchgate.net In vivo studies in transgenic mice demonstrated that [18F]24 exhibited excellent binding to Aβ plaques. researchgate.net
Another study focused on the synthesis of benzoxazole-oxadiazole analogues as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in the progression of Alzheimer's disease. Several of these hybrid molecules demonstrated moderate to good inhibitory potentials against both AChE and BuChE. nih.gov Notably, analogues 2, 15, and 16 were found to be more potent than the standard drug, Donepezil. nih.gov
| Compound | Target | Activity | Relevance to Alzheimer's Disease |
|---|---|---|---|
| [18F]24 | β-amyloid (Aβ) plaques researchgate.net | Ki = 9.3 nM researchgate.net | Potential PET imaging agent for Aβ plaques researchgate.net |
| [18F]32 | β-amyloid (Aβ) plaques researchgate.net | Ki = 3.9 nM researchgate.net | Potential PET imaging agent for Aβ plaques researchgate.net |
| Analogue 2 | AChE, BuChE nih.gov | IC50 = 6.40 µM (AChE), 7.50 µM (BuChE) nih.gov | Inhibition of cholinesterases nih.gov |
| Analogue 15 | AChE, BuChE nih.gov | IC50 = 5.80 µM (AChE), 7.20 µM (BuChE) nih.gov | Inhibition of cholinesterases nih.gov |
| Analogue 16 | AChE, BuChE nih.gov | IC50 = 6.90 µM (AChE), 7.60 µM (BuChE) nih.gov | Inhibition of cholinesterases nih.gov |
Anti-inflammatory and Analgesic Properties
The benzoxazole scaffold has been identified as a promising framework for the development of novel anti-inflammatory and analgesic agents.
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. A study on 2-(2-arylphenyl)benzoxazole derivatives identified this chemical moiety as a new and selective ligand for the COX-2 enzyme. researchgate.net Several compounds in this series, including 3g, 3n, and 3o, were found to selectively inhibit COX-2. researchgate.net The in vivo anti-inflammatory potency of compounds 3g and 3n was comparable to that of the well-known NSAID celecoxib (B62257). researchgate.net
Another investigation into a novel series of benzoxazole derivatives also demonstrated their ability to inhibit human cyclooxygenase-2 (COX-2). researchgate.net The IC50 values of these compounds were found to be comparable to that of the reference standard, Celecoxib, suggesting they may serve as effective candidates for selective COX-2 inhibition. researchgate.net
Interestingly, a study on benzoxazole derivatives incorporating fluorine showed that while these compounds exhibited significant inhibitory activity toward the 5-LOX enzyme, they had poor activity against COX enzymes. nih.gov
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial receptor involved in pain and inflammation. A series of 1,4-benzoxazin-3-one analogs, which share a structural relationship with benzoxazoles, were investigated for their potential as mode-selective TRPV1 antagonists. nih.gov One of the antagonists, compound 36, displayed potent and capsaicin-selective antagonism with an IC50 of 2.31 nM for blocking capsaicin (B1668287) activation. nih.gov This mode-selectivity is considered a promising feature for the development of clinical TRPV1 antagonists with minimized side effects. nih.gov
| Compound/Analogue Class | Target | Activity | Therapeutic Potential |
|---|---|---|---|
| 2-(2-Arylphenyl)benzoxazoles (3g, 3n, 3o) | COX-2 researchgate.net | Selective inhibition, comparable to celecoxib researchgate.net | Anti-inflammatory researchgate.net |
| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | COX-2 researchgate.net | IC50 comparable to Celecoxib researchgate.net | Anti-inflammatory researchgate.net |
| Fluorinated Benzoxazole Derivatives | 5-LOX nih.gov | Significant inhibition nih.gov | Anti-inflammatory nih.gov |
| 1,4-Benzoxazin-3-one analogue (36) | TRPV1 nih.gov | IC50 = 2.31 nM (capsaicin-selective antagonism) nih.gov | Analgesic nih.gov |
Anthelmintic Activity
Several benzoxazole derivatives have been synthesized and evaluated for their activity against parasitic worms. A study on novel 5-nitro-1,3-benzoxazole derivatives revealed that compounds 1 and 4 were potent anthelmintic molecules. researchgate.net Molecular docking studies suggested that these compounds may exert their effect by inhibiting β-tubulin, a protein crucial for parasites. researchgate.net
In another study, a series of isothiocyanatobenzoxazoles were synthesized and tested for their anthelmintic properties. nih.gov Three derivatives, 5-isothiocyanato-2-(2-furyl)benzoxazole (34), 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole (35), and 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole (37), demonstrated 100% nematocidal activity in mice infected with Nematospiroides dubius. nih.gov
Furthermore, a study on N-methylbenzo[d]oxazol-2-amine, a close analogue of the subject compound, showed that it possessed anthelmintic activity. An in vivo study in mice infected with Trichinella spiralis demonstrated that a dose of 250 mg/kg of this compound reduced the abundance of the parasite in the digestive tract by 49%. nih.gov
| Compound | Target Organism | Activity | Proposed Mechanism of Action |
|---|---|---|---|
| 5-nitro-1,3-benzoxazole derivative (1) | Parasitic worms researchgate.net | Potent anthelmintic researchgate.net | Inhibition of β-tubulin researchgate.net |
| 5-nitro-1,3-benzoxazole derivative (4) | Parasitic worms researchgate.net | Potent anthelmintic researchgate.net | Inhibition of β-tubulin researchgate.net |
| 5-isothiocyanato-2-(2-furyl)benzoxazole (34) | Nematospiroides dubius nih.gov | 100% nematocidal activity nih.gov | - |
| 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole (35) | Nematospiroides dubius nih.gov | 100% nematocidal activity nih.gov | - |
| 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole (37) | Nematospiroides dubius nih.gov | 100% nematocidal activity nih.gov | - |
| N-methylbenzo[d]oxazol-2-amine | Trichinella spiralis nih.gov | 49% reduction in parasite abundance nih.gov | - |
Antiviral and Immunomodulating Properties
The benzoxazole scaffold has been recognized for its potential in the development of antiviral and immunomodulatory agents. biotech-asia.orgresearchgate.net
Benzoxazole and its analogues have demonstrated a broad spectrum of antiviral activities. researchgate.net For instance, benzoxazole derivatives have been investigated as potential inhibitors of the HIV-1 nucleocapsid protein (NC), an emerging pharmacological target for anti-HIV therapy. nih.gov Virtual screening and in vitro biological evaluation led to the identification of benzoxazolinone derivatives with inhibitory activity against NC. nih.gov Furthermore, some benzothiazole derivatives, which are structurally related to benzoxazoles, have shown activity against various viruses. mdpi.com
In addition to their antiviral effects, benzoxazole derivatives have also been explored for their immunomodulatory properties. Novel benzoxazole/benzothiazole-based thalidomide (B1683933) analogues have been designed and synthesized as potential antitumor immunomodulatory agents. nih.gov Certain compounds in this series exhibited significant reductions in the levels of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-B p65 (NF-κB p65), along with an elevation in caspase-8 levels in cancer cell lines, indicating their potential to modulate the immune response in the tumor microenvironment. nih.gov
Metabolic Studies and NAD+ Pathway Modulation
While specific metabolic studies on this compound are not available in the current literature, the metabolism of benzoxazole-containing compounds is an important aspect of their pharmacological profile. The biosynthesis of the benzoxazole ring in natural products has been shown to proceed via an unstable ester intermediate. nih.govresearchgate.net The metabolic fate of synthetic benzoxazole derivatives in vivo is influenced by the nature and position of their substituents.
The NAD+ (Nicotinamide Adenine Dinucleotide) pathway is a critical cellular and metabolic signaling pathway, and its modulation has therapeutic implications in various diseases. nih.gov NAD+ biosynthesis pathways are essential for maintaining cellular NAD+ pools, which are crucial for redox metabolism and as a substrate for NAD+-dependent signaling enzymes like sirtuins and PARPs. nih.gov While there is no direct evidence linking this compound or its close analogues to the modulation of the NAD+ pathway, the diverse biological activities of benzoxazoles suggest that their effects on cellular metabolism, including pathways involving NAD+, could be a potential area for future research.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminobenzoxazole |
| 2-Mercaptobenzoxazole |
| Benzoxazolone |
| 2-Phenylbenzoxazole |
Advanced Research Methodologies and Techniques Applied to 5 Fluorobenzo D Oxazol 2 Yl Methanamine Research
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering profound insights into molecular interactions at an atomic level. rsc.orgnih.gov These in silico approaches are instrumental in the rational design and optimization of lead compounds, such as those derived from the (5-Fluorobenzo[d]oxazol-2-yl)methanamine scaffold.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would be employed to predict its binding affinity and mode of interaction with a specific biological target, such as a protein kinase or enzyme. nih.gov The process involves placing the ligand (the compound of interest) into the binding site of the receptor and evaluating the interaction energy. This allows for the identification of key amino acid residues that are crucial for binding. rsc.orgnih.gov
Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic representation of the ligand-receptor complex. nih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. For instance, a 100-nanosecond simulation could reveal the stability of the interaction between this compound and its target protein. hep.com.cn
Illustrative Data from Molecular Docking of Benzoxazole (B165842) Derivatives:
| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | -6.5 to -8.2 | Cys919, Asp1046, Glu885 |
| 2-Substituted Benzoxazoles | mTOR | -7.084 to -7.426 | Not specified |
| Substituted Benzoxazoles | VEGFR-2 | -157.85 to -173.88 (MolDock Score) | Not specified |
This table presents representative data from studies on related benzoxazole derivatives to illustrate the type of information generated from molecular docking studies. The specific values for this compound would be dependent on the biological target being investigated.
Quantum Chemical Studies and Density Functional Theory (DFT)
Quantum chemical studies, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. nih.govresearchgate.net For this compound, DFT calculations can be used to determine a range of molecular descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. nih.gov
Furthermore, DFT can be used to calculate global and local reactivity descriptors, which predict the sites within the molecule that are most susceptible to nucleophilic and electrophilic attack. bohrium.com This information is invaluable for understanding potential metabolic pathways and for designing derivatives with improved stability and activity. The presence of the fluorine atom in the 5-position of the benzoxazole ring is expected to significantly influence the electronic properties and reactivity of the molecule, a feature that can be precisely quantified using DFT. mdpi.comnih.gov
Virtual Screening and Ligand-Based Drug Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. figshare.com In the context of this compound, ligand-based virtual screening could be employed. This approach uses the structure of a known active ligand to identify other compounds in a database that have similar properties and are therefore likely to bind to the same target. researchgate.net
This method is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov By creating a pharmacophore model based on the key chemical features of this compound that are essential for its biological activity, vast chemical databases can be screened to find novel and structurally diverse compounds with the potential for similar therapeutic effects. nih.gov
Prediction of Binding Modes and Structure-Activity Relationships
A crucial aspect of drug design is understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. esisresearch.orgnih.gov For this compound, computational methods can be used to predict how modifications to its structure will affect its binding to a target. For example, the introduction of different substituents on the phenyl ring or modifications to the methanamine group can be modeled to predict their impact on binding affinity. researchgate.netnih.gov
These in silico SAR studies can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov By correlating the predicted binding energies and interaction patterns with experimentally determined biological activities, a robust SAR model can be developed, accelerating the optimization of lead compounds. esisresearch.orgresearchgate.net
In Vitro and In Vivo Pharmacological Evaluation
While computational studies provide valuable predictions, experimental validation is essential to confirm the biological activity of a compound. In vitro and in vivo pharmacological evaluations are critical steps in the drug development pipeline.
High-Throughput Screening (HTS) Assays
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. nih.gov In the case of this compound and its derivatives, HTS assays would be employed to screen for their ability to inhibit a particular enzyme or modulate the activity of a receptor. nih.gov
For instance, if the target of interest is a protein kinase, an HTS assay could be designed to measure the inhibition of the kinase's phosphorylating activity in the presence of the test compounds. medchemexpress.com These assays are typically performed in a multi-well plate format, allowing for the simultaneous testing of thousands of compounds. caymanchem.comselleckchem.com The results of HTS can identify initial "hits" that can then be further investigated and optimized. nih.govnih.gov
Illustrative Data from a Kinase Inhibition HTS Assay:
| Compound ID | Concentration (µM) | % Inhibition of Kinase Activity |
| Control | - | 0 |
| Staurosporine (Positive Control) | 1 | 98 |
| BZ-F-001 | 10 | 75 |
| BZ-F-002 | 10 | 12 |
| BZ-F-003 | 10 | 88 |
This table provides a hypothetical example of the type of data generated from a primary high-throughput screen for kinase inhibitors. "BZ-F" represents hypothetical derivatives of this compound.
In vitro enzyme inhibition assays are a common type of HTS and are crucial for determining the potency of a compound, often expressed as an IC50 value (the concentration of an inhibitor where the response is reduced by half). biobide.comwisdomlib.orgdatabiotech.co.il These assays are fundamental for understanding the mechanism of action of potential drugs. youtube.com
Spectroscopic and Analytical Characterization for Structure ElucidationSpecific spectroscopic data necessary for the complete structural elucidation of this compound is not published.
X-ray Diffraction Studies
There are no publicly available X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, which are essential for definitively confirming its three-dimensional structure and understanding its solid-state packing, are not available.
Proteomics and Metabolomics in Mode of Action Studies
No specific proteomics or metabolomics studies investigating the mode of action of this compound have been reported in the reviewed literature. Such studies would be crucial for identifying protein targets and downstream metabolic pathway alterations, thereby elucidating the compound's biological effects at a molecular level.
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies
Detailed in vivo or in vitro research on the pharmacokinetic and pharmacodynamic properties of this compound is not documented in available scientific sources.
There are no published experimental or in silico ADME studies for this compound. Information regarding its absorption, distribution throughout the body, metabolic fate, and routes of excretion is currently unavailable.
No studies assessing the bioavailability of this compound have been found. Therefore, the extent and rate at which the compound enters systemic circulation following administration are unknown.
Medicinal Chemistry Optimization Strategies
While the benzoxazole scaffold is of significant interest in medicinal chemistry, specific optimization strategies starting from or leading to this compound are not described in the accessible literature.
There is no available information detailing the identification of this compound as a lead compound or any subsequent optimization efforts to improve its pharmacological properties. The specific structure-activity relationships (SAR) for this compound and its analogs have not been publicly documented.
Strategies to Improve Efficacy and Reduce Toxicity in this compound Research
The development of novel therapeutic agents based on the this compound scaffold is contingent on optimizing their efficacy while minimizing potential toxicity. Researchers have employed a variety of strategies, primarily centered on systematic structural modifications, to enhance the therapeutic index of this class of compounds. These approaches involve a deep understanding of the structure-activity relationships (SAR) and structure-toxicity relationships (STR), guiding the rational design of derivatives with improved pharmacological profiles.
Key strategies for enhancing efficacy and mitigating toxicity include chemical modifications to the benzoxazole core, the aminomethyl side chain, and the strategic introduction of various substituents. These modifications aim to modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric factors, which in turn influence its interaction with biological targets, metabolic stability, and off-target effects.
Structural Modifications and Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are fundamental to identifying the key structural features of this compound derivatives that are crucial for their biological activity. By synthesizing and evaluating a series of analogs with targeted modifications, researchers can elucidate the impact of different functional groups and substitution patterns on efficacy.
For instance, research on related fluorinated 2-(4-aminophenyl)benzothiazoles, a structurally similar class of compounds, has demonstrated that the position of the fluorine atom on the benzothiazole (B30560) ring significantly influences cytotoxic potency. bohrium.comfigshare.com This highlights the importance of the fluorine substituent's location in modulating biological activity. Studies on 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles have also shown that certain derivatives possess potential anticancer activity, with some intermediates exhibiting selectivity for lung cancer cells over healthy cells. elsevierpure.comnih.govnih.gov
The table below summarizes the impact of various structural modifications on the efficacy of benzoxazole and related heterocyclic derivatives, drawing parallels for the potential optimization of this compound.
| Compound Series | Modification | Key Finding on Efficacy | Reference |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | Varied fluorine position on the benzothiazole ring | Potent cytotoxicity (GI50 < 1 nM) in sensitive human breast cancer cell lines. | bohrium.com |
| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | Introduction of piperazine (B1678402) and fluorine moieties | Some derivatives showed potential anticancer activity and selectivity for lung cancer cells. | elsevierpure.comnih.govnih.gov |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | Substitution on the propanamide moiety | Certain substitutions led to significant in vivo anti-inflammatory activity. | nih.gov |
| 6-(aminomethylphenoxy)benzoxaborole analogs | Chloro substitution on the phenoxy ring | Potent inhibition of multiple cytokines (TNF-alpha, IL-1beta, IL-6). | nih.gov |
Bioisosteric Replacement and Other Strategies to Mitigate Toxicity
A primary goal in drug development is to dissociate the desired therapeutic effects from unwanted toxicity. Bioisosteric replacement is a powerful strategy employed to achieve this by substituting a functional group with another that has similar physical or chemical properties, with the aim of reducing toxicity while maintaining or improving efficacy.
In the context of benzoxazole derivatives, this could involve replacing certain substituents that are prone to metabolic activation into toxic species or that interact with off-target proteins. For example, if a particular substituent is found to be a liability for toxicity, it could be replaced by a bioisostere known to have a more favorable safety profile.
The following table outlines strategies that have been explored in related compound series to reduce toxicity, which could be applicable to the this compound scaffold.
| Strategy | Modification Example | Observed Outcome on Toxicity/Safety | Reference |
| Introduction of Fluorine | Synthesis of fluorinated analogs of 2-(4-aminophenyl) benzothiazoles | Successfully blocks C-oxidation, potentially reducing the formation of toxic metabolites. | chemistryjournal.net |
| Modification of Side Chains | Synthesis of N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives | Tested compounds were found to be less ulcerogenic than the standard drug ibuprofen. | nih.gov |
| Selective Cytotoxicity | Evaluation of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | Some intermediates showed selective properties at low concentrations where healthy cells are unaffected. | elsevierpure.comnih.govnih.gov |
By integrating these strategies, researchers can systematically refine the structure of this compound to develop drug candidates with an optimized balance of high efficacy and a favorable safety profile.
Future Directions and Research Gaps for 5 Fluorobenzo D Oxazol 2 Yl Methanamine
Exploration of Broader Biological Activities and Therapeutic Applications
The benzoxazole (B165842) nucleus is associated with a diverse range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. igi-global.comresearchgate.net Consequently, a primary avenue for future research is the comprehensive screening of (5-Fluorobenzo[d]oxazol-2-yl)methanamine for a wide spectrum of biological activities. The presence of the fluorine atom may enhance its potency and selectivity, making it a candidate for various therapeutic applications. nih.gov
Future investigations should systematically evaluate its potential as:
Anticancer Agent: Given that many benzoxazole derivatives exhibit cytotoxic activity against various cancer cell lines, this compound should be tested for its antiproliferative effects. researchgate.netresearchgate.net
Antimicrobial Agent: The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. researchgate.netesisresearch.org The potential of this compound against a panel of clinically relevant bacteria and fungi should be thoroughly investigated.
Anti-inflammatory Agent: Some benzoxazoles have been identified as potent anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov
Neurological Agents: The structural motifs of benzoxazoles have been explored for their potential in treating neurological disorders. nih.gov
Table 1: Potential Biological Activities and Therapeutic Applications for Investigation
| Biological Activity | Therapeutic Area | Rationale |
| Anticancer | Oncology | Benzoxazole scaffold is present in many known anticancer compounds. |
| Antimicrobial | Infectious Diseases | Benzoxazole derivatives have shown broad-spectrum antimicrobial activity. |
| Anti-inflammatory | Immunology | Related compounds exhibit potent anti-inflammatory effects. |
| Neurological | Neurology | The benzoxazole core is a privileged structure for CNS-active compounds. |
Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and sustainable synthetic methodologies. While various methods for synthesizing benzoxazole derivatives exist, future research should focus on optimizing these routes for this specific fluorinated compound. rsc.orgijpbs.comorganic-chemistry.org
Key areas for development include:
Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. organic-chemistry.org
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste. rsc.org
Catalytic Methods: Exploring novel catalysts, including nanocatalysts and biocatalysts, to enhance reaction rates and yields. rsc.orgorganic-chemistry.org
Table 2: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
| Green Chemistry | Environmentally friendly, reduced waste. | May require optimization of reaction conditions. |
| One-Pot Synthesis | Increased efficiency, cost-effective. | Can be challenging to control selectivity. |
| Novel Catalysis | Higher yields, milder reaction conditions. | Catalyst cost and reusability may be a concern. |
In-depth Mechanistic Studies of Molecular Targets and Pathways
A fundamental understanding of the mechanism of action is crucial for the rational design of more potent and selective analogues. Future research should aim to identify the specific molecular targets of this compound and elucidate the downstream cellular pathways it modulates.
This can be achieved through a combination of experimental and computational approaches:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the protein targets of the compound.
Enzyme Inhibition Assays: If the compound is found to have a particular biological activity, its inhibitory effects on key enzymes in the relevant pathways should be quantified. For instance, if it shows anti-inflammatory activity, its effect on COX-1 and COX-2 could be investigated. nih.gov
Cellular and Molecular Biology Techniques: Using methods like Western blotting, qPCR, and reporter gene assays to study the compound's impact on cellular signaling pathways.
Design and Synthesis of Conformationally Restricted Analogues for SAR Elucidation
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netnih.gov The synthesis and biological evaluation of a series of analogues of this compound will provide valuable insights for lead optimization.
A particularly promising approach is the design of conformationally restricted analogues. By limiting the rotational freedom of the molecule, it is possible to lock it into a specific conformation that may have a higher affinity for its biological target. This can lead to increased potency and selectivity.
Advanced Computational Studies for De Novo Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.netrsc.org For this compound, these methods can be used to:
Predict Biological Activity: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogues before they are synthesized. rsc.org
Molecular Docking: If a molecular target is identified, docking studies can be used to predict the binding mode of the compound and to design new derivatives with improved binding affinity. researchgate.net
De Novo Design: Computational algorithms can be used to design entirely new molecules that are predicted to have high affinity and selectivity for a specific target.
Table 3: Computational Approaches for Drug Design and Optimization
| Computational Method | Application | Expected Outcome |
| 3D-QSAR | Predict biological activity | Identification of key structural features for activity. |
| Molecular Docking | Predict binding mode and affinity | Design of analogues with improved target binding. |
| De Novo Design | Generate novel molecular structures | Discovery of new lead compounds with desired properties. |
Combination Therapy Approaches and Synergistic Effects
In many therapeutic areas, particularly oncology, combination therapy has become the standard of care. mdpi.com The use of multiple drugs that act on different targets can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.
Future research should explore the potential of using this compound in combination with other therapeutic agents. This could involve combining it with existing drugs or with other investigational compounds. The goal would be to identify combinations that exhibit synergy, allowing for lower doses of each drug to be used, potentially reducing toxicity and overcoming drug resistance.
Addressing Potential Off-Target Effects and Selectivity Challenges
While the focus is often on the desired biological activity of a compound, it is equally important to investigate its potential off-target effects. A lack of selectivity can lead to unwanted side effects and toxicity.
A comprehensive selectivity profile of this compound should be established by screening it against a broad panel of receptors, enzymes, and ion channels. The fluorine atom can influence the selectivity of a compound, and understanding its role in this context will be crucial for the development of a safe and effective therapeutic agent. mdpi.comresearchgate.net Any identified off-target activities will need to be addressed through medicinal chemistry efforts to improve the compound's selectivity.
Q & A
Q. What synthetic methodologies are commonly employed for (5-Fluorobenzo[d]oxazol-2-yl)methanamine?
- Methodological Answer : The synthesis typically involves two key steps: (i) construction of the 5-fluorobenzo[d]oxazole core and (ii) introduction of the methanamine group. For the oxazole ring, fluorinated benzaldehyde derivatives (e.g., 2-chloro-5-fluorobenzaldehyde, as seen in ) can undergo cyclocondensation with reagents like urea or thiourea. The methanamine moiety is introduced via nucleophilic substitution or reductive amination. For example, in related benzoxazole derivatives, coupling with Boc-protected amines followed by deprotection is effective .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm fluorine substitution and amine proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HR-MS) for molecular ion verification (e.g., C8H7FN2O requires m/z ~166.05) .
- HPLC : Purity assessment (>95% by area normalization) under reverse-phase conditions .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticoagulant Activity : Measure prothrombin time (PT) and activated partial thromboplastin time (APTT) in human plasma, as demonstrated for oxadiazole derivatives .
- Antioxidant Screening : DPPH radical scavenging assays at 100–500 μM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
- Methodological Answer : Systematic optimization includes:
Q. How to resolve contradictory bioactivity data across different assay models?
- Methodological Answer : Follow a validation protocol:
Q. What computational strategies predict binding affinity to target proteins?
- Methodological Answer : Combine:
Q. How to design derivatives for improved pharmacokinetics (ADME)?
- Methodological Answer : Structural modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
